molecular formula C20H22ClN3O4S B399323 N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea

N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea

Cat. No.: B399323
M. Wt: 435.9g/mol
InChI Key: UCMOLHKBDUPFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea is a complex organic compound that belongs to the class of anilides This compound is characterized by the presence of a morpholine ring, a chloro-substituted aniline, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Palladium catalysts, dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide
  • N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H22ClN3O4S

Molecular Weight

435.9g/mol

IUPAC Name

N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C20H22ClN3O4S/c1-26-15-3-5-16(6-4-15)28-13-19(25)23-20(29)22-14-2-7-18(17(21)12-14)24-8-10-27-11-9-24/h2-7,12H,8-11,13H2,1H3,(H2,22,23,25,29)

InChI Key

UCMOLHKBDUPFHL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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